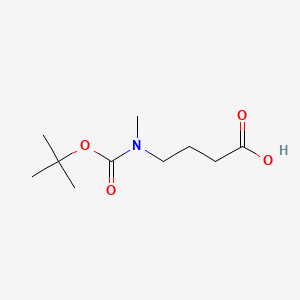

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKQDWAISFHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94994-39-5 | |

| Record name | 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: A Technical Guide

Introduction: The Significance of a Protected Amino Acid Analogue

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-N-methyl-γ-aminobutyric acid (N-Boc-N-methyl-GABA), is a key building block whose utility stems from the orthogonal nature of its protecting group and its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature for multi-step synthetic campaigns. This guide provides an in-depth examination of a reliable and scalable synthetic route to this valuable compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development. The Boc-protected form is particularly utilized in solid-phase peptide synthesis, where the Boc group serves as a temporary protecting shield for the amine functionality.[1]

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached via a two-step sequence. The primary strategic consideration is the acquisition of the core structure, 4-(methylamino)butanoic acid, which is subsequently protected with the Boc group. This guide will detail a preferred and field-proven pathway: the hydrolytic ring-opening of N-methyl-2-pyrrolidone (NMP), followed by the N-protection reaction.

This route is favored for its operational simplicity, high yields, and the ready availability and low cost of the starting material, NMP. The alternative, direct N-methylation of GABA, presents challenges in controlling the degree of methylation and often requires more stringent reaction conditions and chromatographic purification to separate the desired secondary amine from unreacted starting material and over-methylated quaternary ammonium salts.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride via Hydrolysis of N-Methyl-2-pyrrolidone

The hydrolytic ring-opening of the lactam N-methyl-2-pyrrolidone is a robust method for preparing 4-(methylamino)butanoic acid. The use of a strong acid like hydrochloric acid is essential to catalyze the hydrolysis of the amide bond. The reaction is driven to completion by employing an excess of aqueous acid and heating to reflux.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methyl-2-pyrrolidone (1.0 eq.).

-

Reagent Addition: Add a 10% aqueous solution of hydrochloric acid (HCl). A common ratio is a 2:1 mass ratio of the HCl solution to N-methyl-2-pyrrolidone.[2]

-

Reaction Conditions: Heat the mixture to reflux (approximately 135°C) and maintain this temperature for 5 hours with vigorous stirring.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure to yield the crude 4-(methylamino)butanoic acid hydrochloride salt. This salt is often of sufficient purity to be used directly in the next step. If further purification is required, recrystallization from an appropriate solvent system, such as ethanol/ether, can be performed. A typical yield for this step is in the range of 70-75%.[2]

Part 2: N-Boc Protection of 4-(Methylamino)butanoic Acid

The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under basic conditions to deprotonate the ammonium salt and to neutralize the acidic byproducts of the reaction. The choice of a mixed solvent system like dioxane and water ensures the solubility of both the polar amino acid salt and the nonpolar (Boc)₂O.

Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the 4-(methylamino)butanoic acid hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water.

-

Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium hydroxide (NaOH) (2.0-2.2 eq.) in water dropwise, ensuring the temperature remains low. The base neutralizes the hydrochloride salt and the carboxylic acid, and will also neutralize the acidic byproduct of the protection reaction.

-

Reagent Addition: To the basic solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) either neat or as a solution in dioxane.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. General protocols for Boc protection of amino acids are well-established.[3][4]

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with a cold, dilute solution of HCl or KHSO₄.

-

The product, this compound, will precipitate out of the solution as a white solid. If it oils out, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The purity is typically high, but if necessary, the product can be further purified by recrystallization or column chromatography.

-

Quantitative Data Summary

| Parameter | Step 1: Hydrolysis | Step 2: Boc Protection |

| Starting Material | N-Methyl-2-pyrrolidone | 4-(Methylamino)butanoic Acid HCl |

| Key Reagents | 10% Aqueous HCl | Di-tert-butyl dicarbonate, NaOH |

| Solvent | Water | 1,4-Dioxane / Water |

| Temperature | 135°C (Reflux) | 0°C to Room Temperature |

| Reaction Time | 5 hours | 12-24 hours |

| Typical Yield | 70-75% | >90% |

Causality in Experimental Design

-

Choice of Starting Material for Step 1: N-methyl-2-pyrrolidone is an inexpensive, stable, and readily available industrial solvent, making it an economically viable starting point for large-scale synthesis.[5] The hydrolysis of this lactam is a straightforward and high-yielding reaction.

-

Acid Catalysis in Step 1: The amide bond in NMP is relatively stable. Strong acid catalysis is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, thus facilitating the ring-opening hydrolysis.

-

Use of (Boc)₂O for Protection: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and carbon dioxide), which are easily removed.[6][7]

-

Basic Conditions in Step 2: The reaction of an amine with (Boc)₂O is most efficient under basic conditions. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts that are formed during the reaction.[4][] The use of NaOH in an aqueous/organic solvent mixture is a standard and effective method for the Boc protection of amino acids.[]

Conclusion

The synthesis of this compound presented herein is a reliable and scalable process that provides high yields of the desired product. By understanding the chemical principles behind each step, from the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone to the base-mediated Boc protection of the resulting amino acid, researchers can confidently and efficiently produce this important building block for applications in peptide synthesis and medicinal chemistry. The self-validating nature of this protocol lies in its reliance on well-established, high-yielding reactions and straightforward purification procedures, ensuring a consistent and high-purity outcome.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

- 1. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a key building block in modern organic synthesis and medicinal chemistry. Known commonly as Boc-N-methyl-GABA, this N-protected, N-methylated derivative of γ-aminobutyric acid (GABA) offers unique structural features that are highly valuable in the design of peptide mimetics, therapeutic agents, and complex molecular architectures. This document delves into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (Figure 1) is a bifunctional molecule featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected secondary amine. The presence of the N-methyl group is of particular strategic importance in drug design; it eliminates the amide N-H proton, thereby removing a hydrogen bond donor site. This modification can significantly influence the conformational preferences of a molecule, increase its metabolic stability by hindering enzymatic degradation, and improve its pharmacokinetic profile, for instance, by enhancing membrane permeability.

As a derivative of GABA, an inhibitory neurotransmitter, this compound serves as a valuable scaffold for developing analogs that target GABA receptors or as a flexible linker in more complex molecules like Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group is a cornerstone of modern peptide synthesis, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1] This orthogonal stability allows for selective chemical transformations at the carboxylic acid terminus without disturbing the protected amine.[2]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of the title compound.

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a white to off-white solid and is soluble in various polar organic solvents.[3] Its properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 94994-39-5 | [4] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% - 98% (Typical) | [3] |

| Melting Point | 60.5-61.5°C | [5] |

| Boiling Point | 332.5 ± 21.0 °C (Predicted) | [6] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [5] |

| SMILES | CC(C)(C)OC(=O)N(C)CCCC(=O)O | [4] |

| InChIKey | PXAKQDWAISFHCM-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

Detailed experimental spectra for this specific molecule are not widely published. However, based on its functional groups, a characteristic spectroscopic profile can be predicted. The following tables provide expected chemical shifts and vibrational frequencies, referencing similar structures where appropriate.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Predicted δ (ppm) |

| Protons | Carbons | |||||

| 9H | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 3C | -C(C H₃)₃ | ~28.4 |

| 3H | -N-CH ₃ | ~2.88 | Singlet (s) | 1C | -N-C H₃ | ~34.0 |

| 2H | -N-CH₂-CH ₂-CH₂- | ~1.85 | Quintet (quin) | 1C | -N-CH₂-C H₂-CH₂- | ~23.5 |

| 2H | -N-CH ₂-CH₂- | ~3.25 | Triplet (t) | 1C | -N-C H₂-CH₂- | ~48.0 |

| 2H | -CH₂-CH ₂-COOH | ~2.35 | Triplet (t) | 1C | -CH₂-C H₂-COOH | ~31.0 |

| 1H | -COOH | >10.0 | Broad Singlet (br s) | 1C | -C (CH₃)₃ | ~79.5 |

| 1C | N-C =O | ~155.8 | ||||

| 1C | -C OOH | ~178.5 |

Rationale: Chemical shifts are estimated based on data for N-Boc glutamic acid, butanoic acid, and general principles of NMR spectroscopy.[5][7] The tert-butyl protons appear as a large singlet around 1.45 ppm. The N-methyl singlet is expected downfield around 2.88 ppm. The methylene protons of the butanoic acid chain will appear as two triplets and a central quintet. The acidic proton of the carboxylic acid is typically a broad signal far downfield.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 2975 - 2930 | C-H stretch (sp³) | Alkyl groups |

| ~1740 | C=O stretch | Carbamate (Boc) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1470 - 1365 | C-H bend | Alkyl groups |

| 1250 - 1150 | C-O stretch | Carbamate / Acid |

Rationale: The spectrum will be dominated by two strong carbonyl (C=O) absorptions from the Boc group and the carboxylic acid. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer is expected to overlay the C-H stretching region.[8][9]

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from 4-aminobutanoic acid (GABA), as illustrated below.

Figure 2: Synthetic Workflow for Boc-N-methyl-GABA

Caption: General two-step synthetic route.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methods for Boc protection and subsequent N-methylation of amino acids.[4][10]

Materials:

-

4-Aminobutanoic acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)butanoic acid

-

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (to dissolve starting material, final pH should be >10). Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of this compound

-

Caution: Sodium hydride reacts violently with water. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas will evolve.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Acidify the mixture to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Quality Control

The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or an ethyl acetate/hexanes system. Purity is assessed by HPLC and confirmed by NMR spectroscopy.

Common Impurities:

-

Unreacted Starting Material: Incomplete methylation will leave residual Boc-GABA.

-

Over-alkylation: While unlikely for the carboxylic acid under these conditions, it's a theoretical possibility.

-

Byproducts of Boc-protection: Trace amounts of di-Boc protected amine or tert-butyl ester can form during the first step.[11]

Chemical Reactivity and Handling

The reactivity of Boc-N-methyl-GABA is governed by its two primary functional groups: the Boc-protected amine and the carboxylic acid.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, generating the free secondary amine, carbon dioxide, and a stable tert-butyl cation.[12]

Figure 3: Boc Deprotection and Carboxylic Acid Activation

Caption: Key reaction pathways for the title compound.

Standard Deprotection Protocol:

-

Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

-

Add an excess of strong acid. Common reagents include:

-

Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

-

4 M HCl in 1,4-dioxane.

-

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Causality and Considerations: The mechanism proceeds via protonation of the carbamate carbonyl, followed by elimination to form the highly stable tert-butyl cation. This cation is electrophilic and can cause side reactions, such as alkylating sensitive amino acid residues (e.g., Tryptophan, Methionine) in a peptide synthesis context.[3] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often included in the deprotection cocktail to trap the cation.[13]

Reactions at the Carboxylic Acid

The carboxylic acid can undergo standard transformations, such as esterification or amide bond formation. In peptide synthesis, this is the reactive handle for coupling to the free amine of another amino acid or a resin.

Amide Coupling Protocol (Example):

-

Dissolve Boc-N-methyl-GABA (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or DCM.

-

Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir for 5-10 minutes to form the activated ester.

-

Add the desired amine component (1.2 eq) and stir at room temperature until the reaction is complete.

-

Workup typically involves aqueous washes to remove the coupling byproducts and base, followed by extraction and purification.

Applications in Research and Drug Development

The unique properties of Boc-N-methyl-GABA make it a versatile tool for chemists.

-

Peptide Mimetics: Incorporation into a peptide sequence introduces a "kink" in the backbone and blocks a hydrogen-bond donor site. This is a common strategy to increase metabolic stability and modulate the 3D structure of bioactive peptides.[14]

-

GABA Analogs: It serves as a precursor for synthesizing novel GABA analogs with modified pharmacokinetic properties. The N-methylation can enhance blood-brain barrier penetration compared to the more polar parent GABA molecule.[15]

-

Flexible Linkers: In the development of PROTACs or other bifunctional molecules, the N-methylated GABA unit can be used as a flexible, non-rigid linker to connect a warhead (ligand for the target protein) to an E3 ligase-binding moiety.

-

Scaffold for Organic Synthesis: As a bifunctional building block, it allows for sequential and orthogonal chemical modifications, making it a valuable starting point for the synthesis of more complex heterocyclic systems and natural product analogs.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315).[4]

-

Causes serious eye irritation (H319).[4]

-

May cause respiratory irritation (H335).[4]

Recommended Handling:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is often room temperature, but for long-term stability, refrigeration (2-8 °C) is advisable.

References

-

BenchChem. (2025). Technical Support Center: Improving the Purity of Boc-Amino Acid Products.

-

CymitQuimica. 4-(amino)butanoic acid.

-

Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2011). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.

- This cit

- This cit

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10656390, 4-{amino}butanoic acid. PubChem.

- This cit

- This cit

- This cit

-

BLDpharm. 94994-39-5|this compound.

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid.

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- This cit

- This cit

- This cit

-

Biosynce. This compound Cas 94994-39-5.

-

Benchchem. 4-(Methylamino)butanoic acid | 1119-48-8.

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- This cit

-

Sunresin. Fmoc / t-Bu Solid Phase Synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.

-

BOC Sciences. Boc-N-Me-GABA (CAS 94994-39-5).

-

ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid.

- This cit

-

ResearchGate. (2022). How to Read and Interpret FTIR Spectroscope of Organic Material.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Falch, E., et al. (1985). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 4-(METHYLAMINO)BUTYRIC ACID HYDROCHLORIDE(6976-17-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-([(tert-Butoxy)carbonyl](methyl)amino)butanoic acid [cymitquimica.com]

- 4. 4-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid | C10H19NO4 | CID 10656390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobutanoic acid, 3TMS derivative [webbook.nist.gov]

- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. hmdb.ca [hmdb.ca]

- 13. 4-(Methylamino)butyric acid 99 6976-17-6 [sigmaaldrich.com]

- 14. 4-(Methylamino)butanoic acid | 1119-48-8 | Benchchem [benchchem.com]

- 15. 94994-39-5|this compound|BLD Pharm [bldpharm.com]

biological activity of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

An In-depth Technical Guide to the Biological Activity of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a multitude of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] This guide focuses on this compound, a synthetic derivative of GABA.[2][3]

This compound is structurally an N-methylated and N-Boc protected form of 4-aminobutanoic acid (GABA). The presence of the tert-Butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, suggests that this molecule is likely an intermediate in the synthesis of more complex molecules.[4] However, its structural similarity to GABA warrants a thorough investigation into its own potential biological activity. This document serves as a technical guide for researchers and drug development professionals, outlining a comprehensive strategy to elucidate the , with a primary focus on its potential interactions with the GABAergic system.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C10H19NO4 | [2][3] |

| Molecular Weight | 217.26 g/mol | [2] |

| IUPAC Name | 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [2] |

| CAS Number | 94994-39-5 | [2] |

| Physical Form | Solid | [3] |

| SMILES | CC(C)(C)OC(=O)N(C)CCCC(=O)O | [2] |

Hypothesized Biological Target: The GABAergic System

Given its structural backbone, the most logical starting point for investigating the is the GABAergic system. This system is broadly divided into two main classes of receptors:

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[5] Their activation leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. GABA-A receptors are known for their multiple allosteric binding sites that bind benzodiazepines, barbiturates, and neurosteroids.

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors.[5] Their activation leads to downstream signaling cascades that can inhibit adenylyl cyclase and modulate calcium and potassium channels, resulting in a slower, more prolonged inhibitory signal.

The presence of the N-methyl and the bulky N-Boc groups on the 4-aminobutanoic acid scaffold raises several hypotheses regarding its potential interaction with GABA receptors:

-

Prodrug Hypothesis: The Boc group may be labile in vivo, being cleaved by esterases to yield N-methyl-4-aminobutanoic acid. In this scenario, the parent compound is a prodrug, and the N-methylated GABA analog is the active moiety.

-

Direct Receptor Interaction: The intact molecule may directly interact with GABA receptors. The N-methyl group could influence binding affinity and selectivity for different GABA receptor subtypes. The large Boc group would likely have a significant impact on binding, potentially preventing interaction at the orthosteric site but allowing for allosteric modulation.

-

Lack of Activity: The steric hindrance from the Boc group may completely abolish any affinity for GABA receptors.

Experimental Workflow for Characterizing Biological Activity

A systematic, multi-tiered approach is required to definitively characterize the . The following experimental workflow provides a comprehensive strategy, starting with in vitro receptor binding and functional assays.

Caption: Experimental workflow for the in vitro characterization of this compound.

In Vitro Assays

Radioligand Binding Assays

The initial step is to determine if the compound binds to GABA receptors. This is typically achieved through competitive radioligand binding assays using membrane preparations from brain tissue or cell lines expressing specific GABA receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Protocol for GABA-A Receptor Binding Assay:

-

Preparation of Membranes: Homogenize rat brain tissue (e.g., cerebellum or cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [3H]muscimol or [3H]GABA.[6][7]

-

Competition: Add increasing concentrations of the test compound (this compound) to displace the radioligand.

-

Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of an unlabeled GABA-A agonist (e.g., GABA) to determine non-specific binding.[6]

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Protocol for GABA-B Receptor Binding Assay:

A similar protocol to the GABA-A assay is used, with the following key modifications:

-

Radioligand: Use [3H]GABA as the radioligand.

-

Assay Conditions: The incubation buffer must contain a calcium chelator and a GABA-A receptor antagonist (e.g., bicuculline) to prevent binding of [3H]GABA to GABA-A receptors. There is an absolute requirement for calcium in the incubation medium for [3H]GABA to attach preferentially to the GABA-B receptor.[6]

-

Non-Specific Binding: Use a high concentration of an unlabeled GABA-B agonist (e.g., baclofen) to define non-specific binding.

Functional Assays

If the compound demonstrates significant binding affinity in the radioligand assays, the next step is to determine its functional activity.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-A receptors.

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing recombinant GABA-A receptors of a specific subunit composition.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents.

-

Agonist Activity: Apply increasing concentrations of the test compound to the cells and measure the elicited current. A response indicates agonist activity.

-

Antagonist Activity: Co-apply the test compound with a known concentration of GABA. A decrease in the GABA-elicited current indicates antagonist activity.

-

Allosteric Modulation: Co-apply a non-saturating concentration of GABA with the test compound. An enhancement of the GABA-elicited current suggests positive allosteric modulation, while a decrease suggests negative allosteric modulation.

Objective: To determine if the compound acts as an agonist or antagonist at GABA-B receptors by measuring G-protein activation.

Protocol:

-

Membrane Preparation: Prepare membranes from cells expressing GABA-B receptors or from brain tissue.

-

Incubation: Incubate the membranes with [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist Stimulation: Add increasing concentrations of the test compound. Agonist binding to the GABA-B receptor will stimulate the binding of [35S]GTPγS to the G-protein.[8]

-

Antagonist Activity: To test for antagonist activity, co-incubate the test compound with a known GABA-B agonist (e.g., baclofen) and measure the inhibition of agonist-stimulated [35S]GTPγS binding.

-

Separation and Scintillation Counting: Separate bound and free [35S]GTPγS by filtration and quantify the radioactivity.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine its potency and efficacy.

Data Interpretation and Structure-Activity Relationships

The data from these experiments will provide a comprehensive in vitro pharmacological profile of this compound.

| Experimental Outcome | Interpretation |

| No binding in any assay | The compound is likely inactive at GABA receptors. |

| Binding but no functional activity | The compound is a silent ligand at the tested receptors. |

| Binding and agonist activity | The compound directly activates GABA receptors. |

| Binding and antagonist activity | The compound blocks the action of GABA at its receptors. |

| No direct agonist activity but enhances GABA's effect | The compound is a positive allosteric modulator. |

The results will also provide insights into the structure-activity relationship (SAR) of this molecule. For instance, if the compound is active, it would suggest that the bulky Boc group is tolerated in a binding pocket, or that it is cleaved to an active metabolite. If the N-methylated de-protected analog is active while the parent compound is not, this would support the prodrug hypothesis.

Conclusion

While this compound is likely synthesized as a chemical intermediate, its structural resemblance to the key inhibitory neurotransmitter GABA makes it a molecule of interest for biological screening. This guide outlines a systematic and scientifically rigorous approach to characterizing its potential biological activity, with a primary focus on the GABAergic system. The proposed workflow, from initial binding assays to functional characterization, provides a clear path for researchers to determine if this compound has any pharmacological effects and to understand its mechanism of action. The insights gained from such studies could contribute to the broader understanding of GABA receptor pharmacology and the development of novel therapeutics targeting this critical system.

References

- BenchChem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC.

- Jurik, A., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.

- BIOSYNCE. (n.d.). This compound Cas 94994-39-5.

- PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.

-

PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from

-

CymitQuimica. (n.d.). 4-(amino)butanoic acid. Retrieved from

- Wakabayashi, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central.

- Lead Sciences. (n.d.). This compound.

- Wikipedia. (n.d.). GABA analogue.

- American Elements. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-((tert-butoxycarbonyl)amino)butanoic acid.

- Benkherouf, A. Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PMC.

-

Santa Cruz Biotechnology. (n.d.). 4-{amino}butanoic acid. Retrieved from

- ResearchGate. (2008). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.

- Wikipedia. (n.d.). GABA.

- PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate.

-

Sigma-Aldrich. (n.d.). 4-{amino}butanoic acid. Retrieved from

- MedchemExpress.com. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. 4-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid | C10H19NO4 | CID 10656390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-([(tert-Butoxy)carbonyl](methyl)amino)butanoic acid [cymitquimica.com]

- 4. ee.pharmasynce.com [ee.pharmasynce.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: A Key Intermediate in GABAergic Research

This guide provides a comprehensive technical overview of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a pivotal derivative of γ-aminobutyric acid (GABA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and strategic applications of this compound, positioning it as a critical building block in the exploration of GABAergic systems.

Executive Summary

This compound, also known as N-Boc-N-methyl-GABA, is a protected form of N-methyl-γ-aminobutyric acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for precise chemical manipulations at other reactive sites of the molecule, particularly the carboxylic acid. This strategic protection is essential in multi-step syntheses, such as peptide synthesis and the development of complex GABA analogs. While the Boc-protected compound itself is generally considered biologically inert, its deprotected counterpart, N-methyl-GABA, is of significant interest for its potential to modulate the GABA system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] This guide will elucidate the practical aspects of working with this compound, from its synthesis to its eventual deprotection and application in generating pharmacologically active molecules.

Table of Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

| Synonyms | Boc-N-methyl-gamma-aminobutyric acid, 4-(N-Boc-N-methyl-amino)-butyric acid | , |

| CAS Number | 94994-39-5 | |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| Appearance | Solid |

The Strategic Importance of N-Methylation and Boc Protection in GABA Analog Design

GABA is the principal inhibitory neurotransmitter in the mammalian CNS, responsible for reducing neuronal excitability.[1][2][3] Its signaling is mediated by ionotropic GABA-A and metabotropic GABA-B receptors.[1] However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogs with improved pharmacokinetic properties.

N-methylation of GABA can influence its biological activity by altering its binding affinity to GABA receptors and transporters. The methyl group can also impact the molecule's lipophilicity and metabolic stability. To explore these effects systematically, it is often necessary to synthesize derivatives of N-methyl-GABA. This is where the utility of this compound becomes apparent. The Boc group serves as a temporary shield for the nucleophilic secondary amine, preventing it from participating in unwanted side reactions during subsequent chemical transformations, such as peptide coupling.[4][5]

Caption: Synthetic strategy for GABA analogs using N-Boc-N-methyl-GABA.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved by the Boc protection of the secondary amine of N-methyl-GABA. The following protocols are representative of standard laboratory procedures.

Part 1: Synthesis of N-Methyl-γ-aminobutyric acid (A Precursor)

While N-methyl-GABA is commercially available, it can also be synthesized from GABA through reductive amination or other methylation strategies. A one-pot cyclization and subsequent methylation of GABA can also be employed to produce related compounds.[6][7]

Part 2: Boc Protection of N-Methyl-γ-aminobutyric acid

The introduction of the Boc group is a crucial step and is generally accomplished by reacting N-methyl-GABA with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5][8][9][10]

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve N-methyl-γ-aminobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Caption: Workflow for the Boc protection of N-methyl-GABA.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount. The following techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure.

-

¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[11] The N-methyl protons will appear as a singlet, and the methylene protons of the butanoic acid backbone will show as multiplets. The presence of cis and trans carbamate rotamers may lead to the appearance of duplicate peaks for some signals.[12]

-

¹³C NMR: Key signals include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons can be influenced by the solvent and intermolecular interactions.[13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. It is important to note that the Boc group can be labile under certain ESI conditions, which may lead to in-source fragmentation and the observation of the deprotected amine.[14]

-

Expected Ions: In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Common fragments include the loss of isobutylene from the Boc group.[15]

Deprotection Strategies

The removal of the Boc group is typically the final step before utilizing the N-methyl-GABA core in biological assays or as a final product. The acid-lability of the Boc group makes this a straightforward process.[16]

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the N-Boc-N-methyl-GABA derivative in a suitable solvent, such as dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[10][17][18]

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Isolation: The resulting product will be the TFA salt of N-methyl-GABA. It can be used as such or converted to the free amine by treatment with a mild base or an ion-exchange resin.[18]

Applications in GABAergic Drug Discovery

As a protected precursor, this compound is a valuable tool for the synthesis of a variety of GABAergic modulators. The deprotected product, N-methyl-GABA, can be investigated for its own pharmacological properties or used as a scaffold for further derivatization.

Potential Pharmacological Profile of N-Methyl-GABA

-

GABA Receptor Affinity: N-methylation can alter the binding affinity and selectivity for GABA-A and GABA-B receptor subtypes.[19] The precise impact on receptor pharmacology would need to be determined through radioligand binding assays and electrophysiological studies.

-

GABA Transporter Inhibition: N-methylated GABA analogs have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] Inhibition of GATs can prolong the inhibitory effect of GABA and is a therapeutic strategy for conditions like epilepsy and anxiety.

Use in Prodrug and Peptidomimetic Synthesis

The free carboxylic acid of N-Boc-N-methyl-GABA can be coupled with other molecules to create prodrugs designed for enhanced blood-brain barrier penetration or targeted delivery. It is also a key building block in the synthesis of peptidomimetics, where the N-methylated backbone can confer increased metabolic stability and altered conformational properties.[4]

Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment. According to available safety data, it may cause skin and eye irritation and may be harmful if swallowed.[1] Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the systematic investigation of the GABAergic system. Its strategic use allows for the precise synthesis of novel N-methyl-GABA analogs, peptidomimetics, and prodrugs. A thorough understanding of its synthesis, characterization, and deprotection is essential for any researcher aiming to develop new therapeutics targeting GABA-mediated neurotransmission.

References

-

Cain, J. P., et al. (2010). Synthesis of Boc-protected bicycloproline. PMC, NIH. Retrieved from [Link]

-

Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

-

Gabapentin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Hansen, S. W., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

-

Sureshbabu, V. V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Retrieved from [Link]

-

Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

-

Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. PMC, PubMed Central. Retrieved from [Link]

-

Fields, G. B. (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, 81, 18.1.1–18.1.25. Retrieved from [Link]

-

Neuro Transmissions. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. Retrieved from [Link]

-

Guella, G., & D'Ambrosio, M. (2007). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Retrieved from [Link]

-

Lammens, T., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1427-1433. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Process scheme for the continuous production of NMP from GABA and methanol. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

-

Hameed, T. M., et al. (2024). Design, Molecular Docking and ADME Study of New GABA Derivatives. Journal of Pharmacology and Drug Development, 2(2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). GABA Receptor. StatPearls. Retrieved from [Link]

-

Lee, S., & Lim, C. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2821. Retrieved from [Link]

-

Wang, F., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 28(3), 1004. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Reddy, D. S., & Kulkarni, S. K. (1998). A one-pot selective synthesis of N-Boc protected secondary amines. NIH. Retrieved from [Link]

-

Olsen, R. W. (2018). GABA. In Encyclopedia of Neuroscience (pp. 1-8). Elsevier. Retrieved from [Link]

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

de Oliveira, A. C. A., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural verification of novel and existing molecules is paramount. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (commonly known as Boc-N-methyl-GABA), with the chemical formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol , serves as a critical building block in the synthesis of various biologically active compounds.[1][2][3] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino moiety, and a butanoic acid chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Strategic Importance of Multi-Modal Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the molecular skeleton, detailing the connectivity of protons and carbons.

-

Mass Spectrometry (MS) delivers the precise molecular weight and offers insights into the fragmentation patterns, confirming the presence of key structural motifs.

-

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

This integrated approach ensures the highest level of confidence in the final structural assignment.

Synthesis and Purity Considerations: A Proactive Approach to Elucidation

A robust structural elucidation process begins with an understanding of the compound's synthetic route, as this informs potential impurities that may interfere with analytical data. A common synthetic pathway to this compound involves the protection of 4-(methylamino)butanoic acid.

Illustrative Synthesis Protocol:

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-(methylamino)butanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

4-(methylamino)butanoic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(methylamino)butanoic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution in an ice bath and add sodium bicarbonate to neutralize the hydrochloride and create a basic environment.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Impurities:

Understanding the potential side reactions is crucial for accurate data interpretation. Common impurities can include unreacted starting material, di-Boc protected products, and byproducts from the decomposition of Boc₂O. Proactive identification of these potential contaminants is a key aspect of a self-validating analytical system.

The Core Analytical Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols and data interpretation for each of the core analytical techniques.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified solid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5][6][7] Ensure the solid is fully dissolved; gentle vortexing may be applied.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. The interpretation of these spectra relies on analyzing chemical shifts, integration values (for ¹H NMR), and splitting patterns.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~1.45 | singlet | 9H | C(CH₃)₃ (Boc group) |

| ~1.85 | quintet | 2H | -CH₂-CH₂-COOH | |

| ~2.35 | triplet | 2H | -CH₂-COOH | |

| ~2.85 | singlet | 3H | N-CH₃ | |

| ~3.25 | triplet | 2H | N-CH₂- | |

| ~11-12 | broad singlet | 1H | -COOH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon | ~25 | -CH₂-CH₂-COOH |

| ~28.5 | C(CH₃)₃ (Boc group) | |

| ~31 | -CH₂-COOH | |

| ~36 | N-CH₃ | |

| ~48 | N-CH₂- | |

| ~80 | C(CH₃)₃ (Boc group) | |

| ~156 | N-C=O (Boc group) | |

| ~178 | -COOH |

Causality Behind Spectral Features:

-

The nine equivalent protons of the tert-butyl group on the Boc protector appear as a sharp singlet around 1.45 ppm.

-

The protons of the butanoic acid chain exhibit characteristic splitting patterns (triplets and a quintet) due to coupling with adjacent methylene groups.

-

The N-methyl protons appear as a singlet around 2.85 ppm.

-

The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift (11-12 ppm) and may exchange with D₂O.

-

In the ¹³C NMR spectrum, the carbonyl carbons of the Boc group and the carboxylic acid are observed at the downfield end of the spectrum. The quaternary carbon and the three equivalent methyl carbons of the Boc group are also readily identifiable.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) can also be used and may provide more extensive fragmentation information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 218.27 or the sodium adduct [M+Na]⁺ at m/z 240.25 in positive ion mode. The molecular ion [M-H]⁻ at m/z 216.25 may be observed in negative ion mode.

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion. Key expected fragments include:

-

Loss of tert-butyl cation (-57 Da): [M - C₄H₉]⁺ at m/z 160.

-

Loss of isobutylene (-56 Da): [M - C₄H₈]⁺ at m/z 161.

-

Loss of the Boc group (-100 Da): [M - C₅H₈O₂]⁺ at m/z 117.

-

Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion or fragments.

-

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.[8] A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a disk.[3]

-

Background Spectrum: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |

| C-H stretch (Aliphatic) | 2980-2850 | Sharp to medium intensity peaks |

| C=O stretch (Carbamate) | ~1690 | Strong, sharp peak |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong, sharp peak, may overlap with carbamate C=O |

| C-N stretch | 1250-1020 | Medium intensity peak |

| C-O stretch | 1300-1000 | Strong intensity peaks |

Causality Behind Spectral Features:

-

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which is a hallmark of this functional group due to extensive hydrogen bonding.

-

The two carbonyl groups (carbamate and carboxylic acid) will give rise to strong absorption bands in the region of 1680-1720 cm⁻¹. The exact positions can vary depending on the solid-state packing and hydrogen bonding.

-

The C-H stretching vibrations of the aliphatic portions of the molecule will be visible in the 2850-2980 cm⁻¹ region.

Summary of Spectroscopic Data

| Technique | Key Observations | Interpretation |

| ¹H NMR | Singlet at ~1.45 ppm (9H), multiplets in the aliphatic region, singlet at ~2.85 ppm (3H), broad singlet at ~11-12 ppm (1H) | Confirms the presence of the Boc group, the butanoic acid chain, the N-methyl group, and the carboxylic acid proton. |

| ¹³C NMR | Signals at ~178 ppm, ~156 ppm, ~80 ppm, and in the aliphatic region. | Confirms the presence of the carboxylic acid and carbamate carbonyls, the quaternary carbon of the Boc group, and the aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺ at m/z 218) and characteristic fragments corresponding to the loss of the Boc group or its components. | Confirms the molecular weight and the presence of the Boc protecting group. |

| FTIR Spectroscopy | Very broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretches (~1700 cm⁻¹), and C-H stretches (~2900 cm⁻¹). | Confirms the presence of the carboxylic acid, carbonyl groups, and aliphatic C-H bonds. |

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system that leads to an unambiguous structural assignment. The NMR data provides the detailed connectivity of the molecule, the mass spectrometry confirms the overall mass and key structural motifs, and the FTIR spectroscopy verifies the presence of the expected functional groups. This comprehensive analysis, grounded in a solid understanding of the compound's synthesis and potential impurities, ensures the highest degree of scientific rigor and confidence in the final elucidated structure.

References

-

PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Tert-butoxycarbonylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-{amino}butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 4-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid | C10H19NO4 | CID 10656390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-N-methyl-γ-aminobutyric acid (N-Boc-N-methyl-GABA), is a synthetically valuable building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, namely the presence of a protected secondary amine and a carboxylic acid moiety, make it an ideal component for the construction of complex molecular architectures, particularly in the realm of peptide and natural product synthesis. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the methylamino group under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, offering a high degree of synthetic flexibility.[1] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this versatile compound, with a focus on the practical insights relevant to researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [2] |

| CAS Number | 94994-39-5 | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [4] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | Solid | [4] |

| SMILES | CC(C)(C)OC(=O)N(C)CCCC(=O)O | [2] |

| InChI Key | PXAKQDWAISFHCM-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached from two primary starting materials: 4-aminobutanoic acid (GABA) or 4-(methylamino)butanoic acid. The latter is often more direct. A common and effective strategy involves a two-step process: N-methylation of a Boc-protected precursor, or N-Boc protection of the methylated amine. A particularly insightful method for the N-methylation of Boc-protected amino acids has been described, which offers high selectivity and good yields.

Experimental Protocol: N-Methylation of N-Boc-4-aminobutanoic acid

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.

Reaction Scheme:

A schematic of the N-methylation reaction.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-aminobutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, approximately 2.2 equivalents) portion-wise. Effervescence (hydrogen gas evolution) will be observed. The formation of a dianion is crucial for the subsequent selective methylation.

-

Methylation: To the resulting slurry, add iodomethane (CH₃I, approximately 2.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.